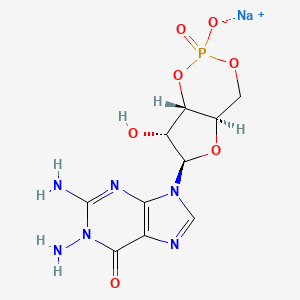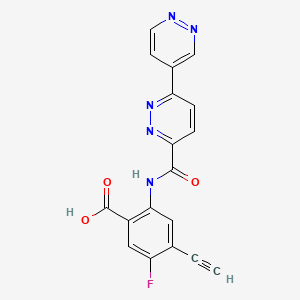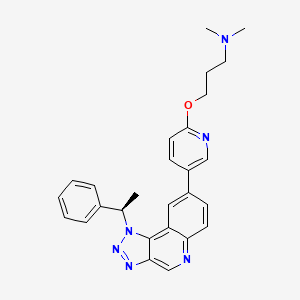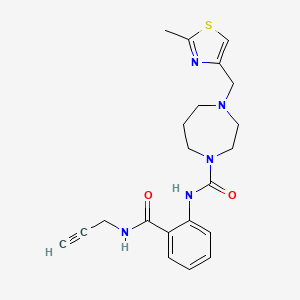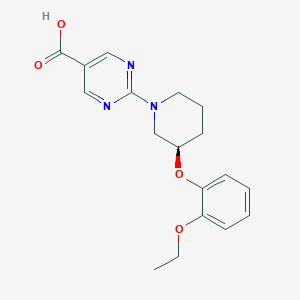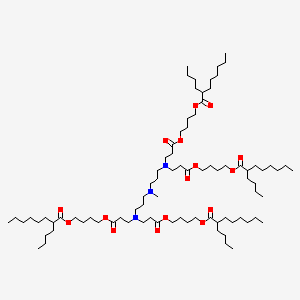
Lipid AX4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lipid AX4 is a biodegradable ionizable lipidoid with eight ester bonds in its branched tailThe unique structure of this compound allows for efficient delivery and rapid elimination from the body, making it a promising candidate for various biomedical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lipid AX4 is synthesized through a series of chemical reactions involving the formation of ester bonds. The synthesis typically involves the reaction of a core molecule with fatty acid derivatives to introduce the branched ester tails. The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The industrial production methods are designed to be scalable and cost-effective, making this compound accessible for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Lipid AX4 undergoes several types of chemical reactions, including:
Oxidation: The ester bonds in this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the ester bonds, resulting in reduced forms of this compound.
Substitution: Substitution reactions can occur at the ester bonds, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
Lipid AX4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying lipid behavior and interactions.
Biology: Employed in the delivery of genetic material, such as mRNA, for gene therapy and vaccine development.
Medicine: Utilized in the formulation of lipid nanoparticles for targeted drug delivery.
Industry: Applied in the development of biodegradable materials and coatings
Mecanismo De Acción
Lipid AX4 exerts its effects through the formation of lipid nanoparticles that encapsulate therapeutic agents, such as mRNA. These nanoparticles facilitate the delivery of the encapsulated agents to target cells, where they are released and exert their biological effects. The molecular targets and pathways involved include the endosomal escape and intracellular trafficking of the encapsulated agents .
Comparación Con Compuestos Similares
Similar Compounds
MC3-based Lipid Nanoparticles: Commercialized lipid nanoparticles used for mRNA delivery.
DSPC-based Lipid Nanoparticles: Another type of lipid nanoparticle used for drug delivery
Uniqueness of Lipid AX4
This compound is unique due to its rapid elimination from the body and its ability to form stable lipid nanoparticles with high delivery efficiency. Compared to MC3-based and DSPC-based lipid nanoparticles, this compound demonstrates superior performance in terms of stability, safety, and efficacy .
Propiedades
Fórmula molecular |
C83H155N3O16 |
|---|---|
Peso molecular |
1451.1 g/mol |
Nombre IUPAC |
4-[3-[3-[3-[bis[3-[4-(2-butyloctanoyloxy)butoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[4-(2-butyloctanoyloxy)butoxy]-3-oxopropyl]amino]propanoyloxy]butyl 2-butyloctanoate |
InChI |
InChI=1S/C83H155N3O16/c1-10-18-26-30-48-72(44-22-14-5)80(91)99-68-38-34-64-95-76(87)52-60-85(61-53-77(88)96-65-35-39-69-100-81(92)73(45-23-15-6)49-31-27-19-11-2)58-42-56-84(9)57-43-59-86(62-54-78(89)97-66-36-40-70-101-82(93)74(46-24-16-7)50-32-28-20-12-3)63-55-79(90)98-67-37-41-71-102-83(94)75(47-25-17-8)51-33-29-21-13-4/h72-75H,10-71H2,1-9H3 |
Clave InChI |
ZURFHHPIXJDDLQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCCC)C(=O)OCCCCOC(=O)CCN(CCCN(C)CCCN(CCC(=O)OCCCCOC(=O)C(CCCC)CCCCCC)CCC(=O)OCCCCOC(=O)C(CCCC)CCCCCC)CCC(=O)OCCCCOC(=O)C(CCCC)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



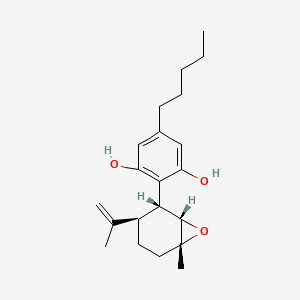
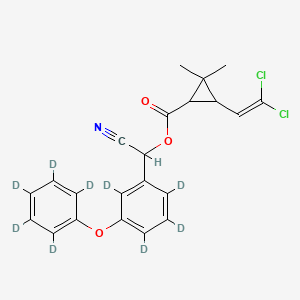
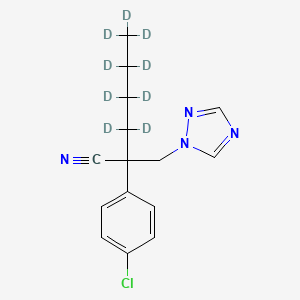
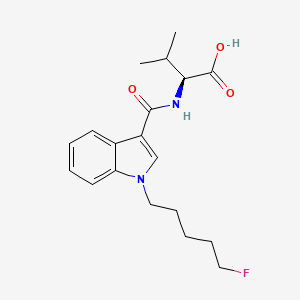
![3-[2-[[3-(2-carboxyethyl)-5-[(E)-[(3E)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10855927.png)

